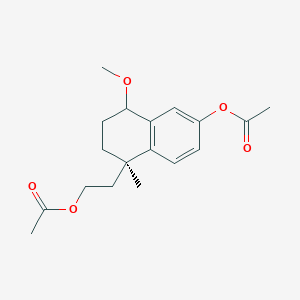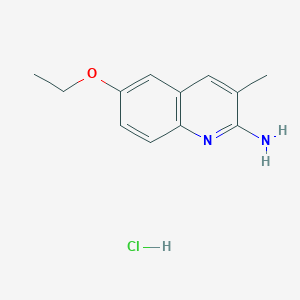
1-(3-Methoxyphenyl)homopiperazine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le monochlorhydrate de 1-(3-méthoxyphényl)homopipérazine est un composé chimique qui appartient à la classe des dérivés de la pipérazine. Les pipérazines sont un groupe de composés hétérocycliques qui contiennent un cycle à six chaînons avec deux atomes d'azote en positions opposées. Ce composé particulier est caractérisé par la présence d'un groupe méthoxy lié au cycle phényle, qui est ensuite lié à une partie homopipérazine. Il est couramment utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du monochlorhydrate de 1-(3-méthoxyphényl)homopipérazine implique généralement la réaction de la pipérazine avec des dérivés du 3-méthoxyphényle. Une méthode courante est la réaction de substitution nucléophile où la pipérazine réagit avec le 3-bromoanisole en présence d'une base telle que le carbonate de sodium. La réaction est effectuée dans un solvant approprié comme l'éthanol ou l'éther diéthylique, et le produit est ensuite purifié par recristallisation .
Méthodes de production industrielle
Dans un contexte industriel, la production du monochlorhydrate de 1-(3-méthoxyphényl)homopipérazine peut impliquer des réactions en batch à grande échelle utilisant des voies de synthèse similaires. Le processus est optimisé pour des rendements et une pureté plus élevés, souvent en utilisant des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
Le monochlorhydrate de 1-(3-méthoxyphényl)homopipérazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Carbonate de sodium dans l'éthanol ou l'éther diéthylique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés phénoliques, tandis que la réduction peut produire des dérivés aminés .
4. Applications de la recherche scientifique
Le monochlorhydrate de 1-(3-méthoxyphényl)homopipérazine est largement utilisé dans la recherche scientifique en raison de ses propriétés chimiques polyvalentes. Certaines de ses applications comprennent :
Chimie : Utilisé comme élément constitutif dans la synthèse de dérivés de la pipérazine plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les récepteurs biologiques et les enzymes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments ciblant les troubles neurologiques.
Industrie : Utilisé dans la production de divers intermédiaires chimiques et comme réactif en synthèse organique.
5. Mécanisme d'action
Le mécanisme d'action du monochlorhydrate de 1-(3-méthoxyphényl)homopipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs et les enzymes. Le composé peut agir comme un inhibiteur ou un modulateur de certaines voies biologiques, en fonction de son affinité de liaison et de sa spécificité. Par exemple, il a été démontré qu'il inhibait le récepteur GABAA humain α1β2γ2, qui joue un rôle crucial dans le système nerveux central .
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)homopiperazine monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an inhibitor or modulator of certain biological pathways, depending on its binding affinity and specificity. For instance, it has been shown to inhibit the human α1β2γ2 GABAA receptor, which plays a crucial role in the central nervous system .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3-méthoxyphényl)pipérazine : Structure similaire, mais sans la partie homopipérazine.
1-(4-méthoxyphényl)pipérazine : Similaire, mais avec le groupe méthoxy en position para.
1-(3-chlorophényl)pipérazine : Similaire, mais avec un groupe chloro au lieu d'un groupe méthoxy.
Unicité
Le monochlorhydrate de 1-(3-méthoxyphényl)homopipérazine est unique en raison de la présence à la fois du groupe méthoxy et de la partie homopipérazine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet des interactions spécifiques avec des cibles moléculaires qui ne sont pas observées avec d'autres composés similaires .
Propriétés
Formule moléculaire |
C12H19ClN2O |
|---|---|
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-5-2-4-11(10-12)14-8-3-6-13-7-9-14;/h2,4-5,10,13H,3,6-9H2,1H3;1H |
Clé InChI |
LDJBCBDGNKJWSG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2CCCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
![3-[(2-Oxopropyl)amino]propane-1-sulfonic acid](/img/structure/B12631965.png)
![1-[3-(Triphenylmethoxy)propyl]thymine](/img/structure/B12631972.png)
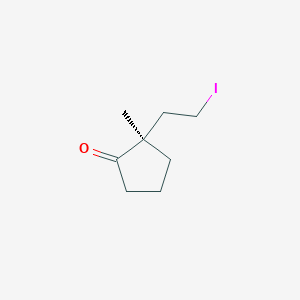
![8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde](/img/structure/B12631984.png)
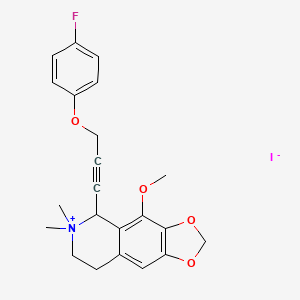
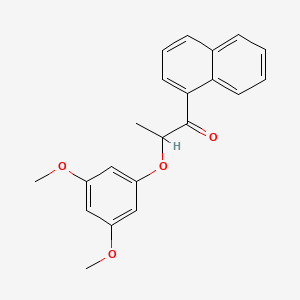
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)

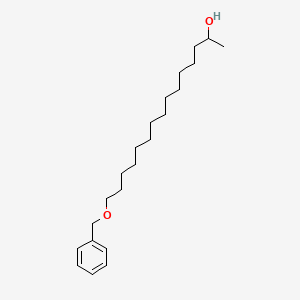
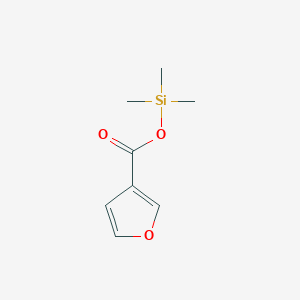
![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)
